N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that features both oxazole and benzodiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
The compound acts as a non-competitive antagonist of the GABA-gated chloride channel When the compound is bound, it changes the receptor’s conformation in a way that inhibits the flow of chloride ions, even in the presence of gaba . This leads to a decrease in the neuron’s inhibitory potential and an increase in its excitability.
Biochemical Pathways
The compound’s action on GABA receptors disrupts the normal functioning of the nervous system in mites, leading to their paralysis and death
Result of Action
The primary result of the compound’s action is the death of mites due to paralysis . This can lead to a reduction in mite populations and the diseases they cause.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar and mubritinib share the oxazole moiety and exhibit similar biological activities.
Benzodiazole Derivatives: Compounds such as diazepam and clonazepam contain the benzodiazole structure and are well-known for their therapeutic effects.
Uniqueness
N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to the combination of oxazole and benzodiazole moieties in a single molecule. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(14-10-3-4-17-15-10)7-1-2-8-9(5-7)13-6-12-8/h3-4,6-7H,1-2,5H2,(H,12,13)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEKNRYQGOXUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NC3=NOC=C3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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